2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride
Description
2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride is a fluorinated aromatic amine derivative featuring a 3-fluorophenylmethyl group attached to a glycine backbone, forming a hydrochloride salt. This compound is primarily utilized in research settings, as evidenced by its commercial availability from suppliers like Santa Cruz Biotechnology (Catalog #sc-352115) . The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmacological studies.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-8-3-1-2-7(4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMKDECBFYAORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride. These factors could affect the compound’s interaction with its targets, its stability in the body, and its overall effectiveness.
Biological Activity
2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. The presence of the fluorophenyl group is known to enhance the compound's interaction with various biological targets, making it a subject of study for potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClF\N\O
- Molecular Weight : Approximately 233.66 g/mol
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the amino and acetic acid moieties contribute to solubility and stability. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways. For instance, studies indicate that it can inhibit amino acid transport systems in gliosarcoma cells, potentially affecting tumor growth and metabolism .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties. For example, related compounds have been tested against various bacterial strains with varying degrees of success .
- Cytotoxicity : In vitro assays have indicated that the compound may possess cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells. The presence of fluorine in the structure is believed to enhance its biological activity due to increased metabolic stability .
Case Studies
- Inhibition of Amino Acid Transport :
-
Antimicrobial Testing :
- A series of synthesized alkaloids related to this compound were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded, showing moderate to good activity against strains like Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays :
Table 1: Enzyme Inhibition Rates
| Compound | Target Enzyme | Inhibition Rate (%) | Reference |
|---|---|---|---|
| 2-{[(3-Fluorophenyl)methyl]amino}acetic acid | Amino Acid Transport | 67-92% | |
| Related Alkaloids | Various | Moderate Activity |
Table 2: Cytotoxicity Data
Scientific Research Applications
Pain Management
One of the prominent applications of 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride is in the development of analgesics targeting the P2X3 receptor, which is implicated in pain sensation. Research indicates that derivatives of this compound exhibit antagonistic activity against P2X3 receptors, making them potential candidates for treating neuropathic pain. For instance, studies have shown that optimized compounds derived from this class can achieve IC50 values as low as 375 nM, demonstrating efficacy in increasing mechanical withdrawal thresholds in animal models of neuropathic pain .
Cancer Treatment
The compound has also been investigated for its role as an inhibitor of AKT (Protein Kinase B), a critical player in cancer cell survival and proliferation. The hydrochloride form of 2-{[(3-Fluorophenyl)methyl]amino}acetic acid has been shown to exhibit anti-cancer properties by inhibiting AKT activity, thus potentially serving as a therapeutic agent against various cancers, including breast and lung cancer . The crystalline form of the compound offers advantages such as improved stability and solubility, enhancing its suitability for pharmaceutical formulations .
Synthesis and Stability
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high purity and yield. The hydrochloride salt form is particularly advantageous due to its stability compared to other salt forms, making it easier to handle and formulate into dosage forms .
Neuropathic Pain Studies
In one study focusing on neuropathic pain models induced by nerve ligation or chemotherapeutics, compounds derived from this compound demonstrated significant anti-nociceptive effects. The results indicated that these compounds could effectively increase the mechanical withdrawal threshold in treated animals, suggesting their potential as effective analgesics in clinical settings .
Cancer Research
Another study highlighted the effectiveness of this compound as an AKT inhibitor in various cancer cell lines. The findings showed that treatment with the hydrochloride form resulted in reduced cell viability and proliferation across multiple types of cancer cells, indicating its potential utility in developing new cancer therapies .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 3-fluorophenyl group distinguishes this compound from analogs with alternative substituents. For example:
- Non-fluorinated analog: 2-[(Phenylmethyl)amino]acetic acid hydrochloride lacks the fluorine atom, which may reduce lipophilicity and alter intermolecular interactions (e.g., hydrogen bonding or van der Waals forces) .
- Positional isomers: Compounds with 2- or 4-fluorophenyl groups (e.g., 2-{[(2-fluorophenyl)methyl]amino}acetic acid HCl) would exhibit distinct electronic and steric profiles. Fluorine’s electron-withdrawing nature at the meta position (3-F) may influence acidity, reactivity, and binding affinity compared to para-substituted derivatives .
Fluorinated Cathinone Derivatives
While structurally distinct, 3-fluoromethcathinone (3-FMC, a substituted cathinone) shares the 3-fluorophenyl moiety.
Physicochemical and Spectroscopic Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits higher water solubility than its free base form. This trait is shared with other amino acid hydrochlorides, such as the tert-butoxycarbonyl-protected derivative described in , which shows solubility in polar solvents .
NMR Spectroscopy
While direct 13C NMR data for the target compound are unavailable, provides reference shifts (e.g., 169.14 ppm for carbonyl groups) for structurally related compounds. Fluorine’s presence typically deshields adjacent carbons, suggesting distinct shifts for the 3-fluorophenylmethyl group compared to non-fluorinated analogs .
Data Table: Key Comparisons with Analogous Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
